molecular formula C6H8N2O2 B178026 2,5-Diazabicyclo[2.2.2]octane-3,6-dione CAS No. 1004-98-4

2,5-Diazabicyclo[2.2.2]octane-3,6-dione

Cat. No.: B178026
CAS No.: 1004-98-4
M. Wt: 140.14 g/mol
InChI Key: PPSCFPAFAMAAHE-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.2]octane-3,6-dione is an organic compound with the molecular formula C6H8N2O2. It is a bicyclic compound containing two nitrogen atoms and two carbonyl groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through several methods. One common approach involves the reaction of ethanolamine with a zeolitic catalyst. The reaction proceeds as follows:

3H2NCH2CH2OHN(CH2CH2)3N+NH3+3H2O3 \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{N(CH}_2\text{CH}_2)_3\text{N} + \text{NH}_3 + 3 \text{H}_2\text{O} 3H2​NCH2​CH2​OH→N(CH2​CH2​)3​N+NH3​+3H2​O

This method involves the thermal reaction of ethanolamine in the presence of a zeolitic catalyst, resulting in the formation of this compound along with ammonia and water as by-products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of zeolitic catalysts and controlled reaction environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.2]octane-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2,5-Diazabicyclo[2.2.2]octane-3,6-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione involves its interaction with various molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, influencing catalytic activities in chemical reactions. Additionally, its bicyclic structure allows it to participate in unique reaction mechanisms, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms and two carbonyl groups. This structure imparts distinct reactivity and makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2,5-diazabicyclo[2.2.2]octane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCFPAFAMAAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511521
Record name 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-98-4
Record name 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the structural features of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and its derivatives?

A1: this compound is a heterocyclic compound characterized by a bicyclic structure containing two nitrogen atoms within the ring system. The core structure features a diazabicyclo[2.2.2]octane ring with two ketone groups at the 3 and 6 positions.

Q2: Can this compound be resolved into its enantiomers?

A2: Yes, this compound is chiral and has been successfully resolved into its enantiomers. This resolution is typically achieved through the formation of diastereomeric salts with chiral amines. [, ] The absolute configuration of the enantiomers can be determined by various methods, including chemical correlation to compounds with known stereochemistry. []

Q3: How does the chirality of this compound derivatives influence their crystal structures?

A3: Chirality plays a significant role in the crystal packing of this compound derivatives. For instance, racemic and enantiomerically pure forms of this compound-1,4-dicarboxylic acid crystallize in different space groups, indicating distinct packing arrangements. [] Moreover, chiral recognition has been observed in co-crystals of configurationally opposite dialkyl this compound-1,4-dicarboxylates, where specific hydrogen bonding patterns dictate the assembly of these molecules in the solid state. []

Q4: What are the known reactions of this compound?

A4: 2,5-Diazabicyclo[2.2.2]octane-3,6-diones are known to undergo acid-catalyzed methanolysis. [, ] This reaction can be influenced by substituents on the bicyclic ring, highlighting the importance of steric and electronic factors in determining reactivity. [, ] Additionally, the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones has been achieved through the cycloaddition of ethene with 2(1H)-pyrazinones. [, ]

Q5: Has the biological activity of this compound derivatives been investigated?

A5: While most research focuses on the synthesis and structural properties, some studies explore the biological activity of this compound derivatives. Asperemestrin B, a complex natural product containing this core structure, has shown moderate cytotoxicity against several cancer cell lines, including SU-DHL-2, HEPG2, and HL-60. [] This finding suggests potential applications in anticancer drug discovery.

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